2-Ethyl-1-(methylsulfonyl)piperidine
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Overview
Description
2-Ethyl-1-(methylsulfonyl)piperidine is an organic compound with the molecular formula C8H17NO2S . It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and various industrial applications . Piperidine itself is a six-membered heterocyclic amine, and its derivatives are widely studied for their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(methylsulfonyl)piperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically uses basic conditions to facilitate the ring formation. Another method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine, which is a cost-effective and scalable method . The reaction is typically carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.
Scientific Research Applications
2-Ethyl-1-(methylsulfonyl)piperidine has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways . For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.
Piperidine: The parent compound of 2-Ethyl-1-(methylsulfonyl)piperidine, known for its wide range of applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, makes it a valuable intermediate in various synthetic and industrial processes.
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-ethyl-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C8H17NO2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
FCZKESJCNQHZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C |
Origin of Product |
United States |
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